tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Historical Context and Development
The development of tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate is intrinsically linked to the broader historical evolution of isoquinoline chemistry, which has its roots in the pioneering work of the early twentieth century. The foundational Pictet-Spengler reaction, discovered in 1911 by Amé Pictet and Theodor Spengler, established the fundamental methodology for constructing tetrahydroisoquinoline frameworks through the acid-catalyzed cyclization of β-aryethylamines with carbonyl compounds. This seminal reaction has remained a cornerstone in the synthesis of isoquinoline derivatives and continues to be refined through modern synthetic approaches. The specific development of N-protected dihydroisoquinoline derivatives, such as the tert-butyl carboxylate variants, emerged from the need for more versatile synthetic intermediates that could withstand various reaction conditions while maintaining structural integrity.
The evolution of this compound class reflects broader trends in heterocyclic chemistry toward the development of more sophisticated protecting group strategies and the exploration of novel structural motifs. The incorporation of benzoylamino groups represents an advancement in the field's understanding of how different substituents can modulate both the chemical reactivity and potential biological activity of dihydroisoquinoline scaffolds. Contemporary research has demonstrated that these structural modifications can significantly influence the pharmacological profiles of the resulting compounds, leading to renewed interest in systematic synthetic approaches to this class of molecules.
Nomenclature and Classification
This compound operates under multiple nomenclature systems, reflecting its complex structural features and diverse applications within chemical research. The compound is officially registered under the Chemical Abstracts Service number 1785764-68-2, providing a unique identifier that distinguishes it from closely related structural analogs. Alternative nomenclature includes the systematic name "tert-butyl 4-benzamido-3,4-dihydroisoquinoline-2(1H)-carboxylate," which emphasizes the benzamido functional group rather than the benzoylamino designation. Additional registry numbers include MFCD26792692 in the MDL database system, facilitating cross-referencing across various chemical information platforms.
The classification of this compound within the broader chemical taxonomy places it firmly within the heterocyclic aromatic compound category, specifically as a member of the isoquinoline subfamily. From a structural perspective, it belongs to the class of specialty materials that combine multiple functional group motifs, including carboxylate esters, aromatic amides, and partially saturated heterocyclic ring systems. The compound's classification as a dihydroisoquinoline derivative positions it within a group of compounds known for their diverse biological activities and synthetic utility. This classification system reflects both the structural features of the molecule and its potential applications in various fields of chemical research and development.
Structural Features and Molecular Properties
The molecular architecture of this compound exhibits a sophisticated arrangement of functional groups that confer distinct chemical and physical properties. The core dihydroisoquinoline ring system provides a rigid bicyclic framework that serves as the foundation for the molecule's three-dimensional structure. This heterocyclic core contains both aromatic and aliphatic carbon centers, creating a unique electronic environment that influences the compound's reactivity patterns and stability characteristics.
The tert-butyl carboxylate group contributes significant steric bulk to the molecule while providing ester functionality that can be selectively modified under appropriate reaction conditions. This protecting group strategy allows for the preservation of the carboxylic acid functionality during various synthetic transformations while maintaining solubility in organic solvents. The benzoylamino substituent introduces additional aromatic character to the molecule and provides hydrogen bonding capabilities that may influence both intermolecular interactions and potential biological activity. The spatial arrangement of these functional groups creates a molecule with distinct hydrophobic and hydrophilic regions, contributing to its overall physical and chemical behavior.
Significance in Heterocyclic Chemistry
Within the broader context of heterocyclic chemistry, this compound represents an important example of how multiple functional group modifications can be integrated into a single molecular framework to achieve specific synthetic objectives. The compound exemplifies the modern approach to heterocyclic synthesis that emphasizes the strategic incorporation of protecting groups and functional handles to enable complex multi-step synthetic sequences. This design philosophy has become increasingly important as synthetic chemists seek to develop more efficient routes to complex natural products and pharmaceutical targets.
The dihydroisoquinoline core structure serves as a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic pharmaceuticals. Research has demonstrated that modifications to this core structure, such as those present in the target compound, can significantly alter the biological activity and selectivity profiles of the resulting molecules. The systematic study of such modifications has contributed to a deeper understanding of structure-activity relationships within this compound class and has informed the design of new synthetic targets with enhanced properties.
The incorporation of both the benzoylamino group and the tert-butyl ester functionality demonstrates the versatility of the dihydroisoquinoline scaffold as a platform for chemical modification. This versatility has made compounds of this type valuable tools in chemical biology research, where they serve as probes for studying biological processes and as lead compounds for drug discovery efforts. The continued development of new synthetic methods for accessing these compounds reflects their ongoing importance in advancing the field of heterocyclic chemistry.
Position within Dihydroisoquinoline Research
This compound occupies a significant position within the current landscape of dihydroisoquinoline research, representing both a synthetic achievement and a platform for further investigation. Contemporary research in this field has focused extensively on developing new synthetic methodologies for accessing diverse dihydroisoquinoline derivatives with enhanced selectivity and efficiency. The asymmetric Pictet-Spengler reaction has emerged as a particularly powerful tool for the stereoselective synthesis of these compounds, enabling access to enantiomerically pure materials that are essential for biological studies and pharmaceutical applications.
Recent investigations have demonstrated the potential of dihydroisoquinoline derivatives as inhibitors of various enzymatic targets, including phosphodiesterases, carbonic anhydrases, and aminopeptidases. These studies have revealed that subtle structural modifications, such as those present in the benzoylamino derivative, can dramatically influence both the potency and selectivity of enzyme inhibition. The systematic exploration of structure-activity relationships within this compound class has provided valuable insights into the molecular features that govern biological activity and has informed the design of new synthetic targets.
The research trajectory for compounds of this type continues to evolve as new synthetic methods and biological assays become available. Current investigations are focusing on the development of more efficient synthetic routes that can provide access to larger quantities of material for comprehensive biological evaluation. Additionally, the exploration of novel protecting group strategies and functional group modifications is expanding the range of accessible derivatives and enabling more sophisticated studies of their properties and applications. The integration of computational chemistry approaches with experimental research is providing new insights into the relationships between molecular structure, chemical reactivity, and biological activity, positioning compounds like this compound at the forefront of modern heterocyclic chemistry research.
Properties
IUPAC Name |
tert-butyl 4-benzamido-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-21(2,3)26-20(25)23-13-16-11-7-8-12-17(16)18(14-23)22-19(24)15-9-5-4-6-10-15/h4-12,18H,13-14H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBIIABIZNHBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)NC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline skeleton.
Introduction of the benzoylamino group: This step involves the acylation of the amine group on the dihydroisoquinoline core with benzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the benzoylamino group to an amine.
Substitution: The tert-butyl ester group can be substituted with other ester groups or converted to a carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of the ester group.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various ester or carboxylic acid derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C21H24N2O3
- Molar Mass: 352.43 g/mol
- CAS Number: 1785764-68-2
Synthesis Methods:
The synthesis of tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several critical steps:
-
Formation of the Dihydroisoquinoline Core:
- Achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.
-
Introduction of the Benzoylamino Group:
- This step involves acylation of the amine group on the dihydroisoquinoline core using benzoyl chloride in the presence of a base like triethylamine.
-
Esterification:
- The final step is esterification of the carboxylic acid group with tert-butyl alcohol, often utilizing a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) .
This compound has been studied for various biological activities:
- Antitumor Activity:
- Antioxidant Properties:
- Neuroprotective Effects:
Case Study 1: Anticancer Properties
A study conducted to evaluate the anticancer properties of this compound demonstrated significant inhibition of cell proliferation in human breast cancer cells. The mechanism was attributed to induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Neuroprotection
In vitro studies on neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antitumor Activity | Exhibits cytotoxic effects against cancer cell lines; potential for drug development |
| Antioxidant Properties | Reduces oxidative stress; protects cells from damage |
| Neuroprotection | May protect neuronal cells from oxidative damage; relevant for neurodegenerative diseases |
Mechanism of Action
The mechanism of action of tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The dihydroisoquinoline core can interact with various biological pathways, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions and functional groups, influencing their reactivity, solubility, and biological activity.
Table 1: Structural and Functional Comparisons
Commercial and Research Relevance
- Boronate Esters: tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 937048-76-5) is a key intermediate for Suzuki couplings, underscoring the utility of halogenated or boronate analogs in cross-coupling reactions .
Biological Activity
Tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound classified as a dihydroisoquinoline derivative. Its unique structure, featuring a tert-butyl ester group and a benzoylamino moiety, suggests potential biological activities that merit exploration. This article delves into the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential therapeutic implications.
- Molecular Formula : C21H24N2O3
- Molar Mass : 352.43 g/mol
- CAS Number : 1785764-68-2
The compound's structure can be broken down into its functional components:
- Dihydroisoquinoline Core : A bicyclic structure that may exhibit various pharmacological properties.
- Benzoylamino Group : This moiety is known for enhancing the lipophilicity and biological activity of compounds.
- Tert-butyl Ester : Often used to improve the solubility and stability of drug candidates.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Dihydroisoquinoline Core : Achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
- Introduction of Benzoylamino Group : Acylation of the amine group on the dihydroisoquinoline with benzoyl chloride using a base like triethylamine.
- Esterification : The carboxylic acid group is esterified with tert-butyl alcohol using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
Neuroprotective Effects
Dihydroisoquinolines are also noted for their neuroprotective effects. A related study evaluated compounds for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), key enzymes implicated in neurodegenerative diseases such as Alzheimer's. Some derivatives showed potent inhibition with IC50 values in the low micromolar range, suggesting that this compound could also exhibit similar neuroprotective properties .
Cytotoxicity Studies
In vitro studies are essential for assessing the cytotoxic potential of new compounds. The cytotoxic effects of related dihydroisoquinoline derivatives were evaluated using various cell lines, including PC12 and HT-22 cells. These studies revealed that certain compounds exhibited low toxicity at concentrations below 12.5 µM, indicating a favorable safety profile for further development .
Case Studies
- Neuroprotection in Animal Models : A study involving animal models demonstrated that dihydroisoquinoline derivatives could cross the blood-brain barrier (BBB) and exert protective effects against neurotoxic agents. This suggests potential applications in treating neurodegenerative disorders.
- Antimicrobial Efficacy : In a comparative study of various dihydroisoquinoline derivatives, compounds structurally similar to this compound showed significant inhibition against Gram-positive bacteria, highlighting their potential as antimicrobial agents .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-(benzoylamino)-3,4-dihydroisoquinoline-2(1H)-carboxylate, and how are intermediates purified?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and protection/deprotection strategies. For example:
- Step 1 : Formation of the dihydroisoquinoline core via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions using tert-butyl boronate esters) .
- Step 2 : Introduction of the benzoylamino group via amidation or reductive amination, often using benzoyl chloride in the presence of a base like K₂CO₃ .
- Step 3 : Boc (tert-butoxycarbonyl) protection of the amine group to stabilize the intermediate .
Q. Purification :
Q. Key Data :
| Reaction Step | Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | DCM, Boc₂O, DMAP | 85–90% | |
| Benzoylation | THF, Benzoyl chloride, 80°C | 70–75% |
Q. How is structural characterization performed for this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- Mass Spectrometry : High-resolution electrospray ionization (HREI-MS) validates molecular weight (e.g., m/z 367.19 [M+H]⁺) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .
Q. Example Data :
| Technique | Key Peaks | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.65–7.45 (m, benzoyl aromatic H), 4.20 (s, NH) | |
| HREI-MS | m/z 367.1892 (calc. 367.1885) |
Advanced Research Questions
Q. How can regioselective functionalization of the dihydroisoquinoline core be achieved for structure-activity studies?
Methodological Answer: Regioselectivity is controlled by:
- Directing Groups : Electron-donating substituents (e.g., hydroxyl or amino groups) direct electrophilic substitution to specific positions .
- Metal Catalysis : Pd(dppf)Cl₂ enables Suzuki couplings at brominated positions (e.g., 6-bromo derivatives) .
- Microwave-Assisted Synthesis : Accelerates reactions (e.g., 100°C, 1 hour) while maintaining selectivity .
Q. Case Study :
Q. What role does this compound play in medicinal chemistry, particularly as a kinase inhibitor precursor?
Methodological Answer: The tert-butyl and benzoylamino groups enhance pharmacokinetic properties (e.g., solubility, metabolic stability). Key applications include:
- Kinase Inhibitors : The dihydroisoquinoline scaffold is a core structure in Wee1 kinase inhibitors. Boc removal and subsequent methylation/acylation optimize binding affinity .
- Bromodomain Targeting : Analogues with piperidine or tetrahydroquinoline substituents show selectivity for BRD7/9 bromodomains .
Q. Synthetic Pathway :
Boc Deprotection : TFA in DCM removes the tert-butyl group .
Functionalization : Acylation with spirocyclopropane or tetrahydroquinoline derivatives improves target engagement .
Q. How should researchers handle safety risks associated with this compound?
Methodological Answer: Hazards :
- Acute Toxicity : May cause skin/eye irritation (GHS Category 2) .
- Reactivity : Stable under recommended storage (-20°C, desiccated) but incompatible with strong oxidizers .
Q. Safety Protocols :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?
Methodological Answer:
Q. Example :
- 7-Fluoro vs. 8-Hydroxy Derivatives : Distinct ¹⁹F NMR shifts (δ -120 to -125 ppm) or OH proton exchange in D₂O confirm positions .
Q. How can this compound be modified for use in click chemistry or bioconjugation?
Methodological Answer:
- Azide Incorporation : Replace the benzoylamino group with an azide via SN2 displacement (e.g., using NaN₃ in DMF) .
- CuAAC Reaction : Azide-alkyne cycloaddition links the compound to fluorescent probes or biomolecules .
Q. Case Study :
- tert-Butyl 3-Azido Derivative : Synthesized in 76% yield, enabling downstream conjugation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
